Technical Whitepaper: 4-[2-(tert-Butoxy)ethyl]piperidine
Technical Whitepaper: 4-[2-(tert-Butoxy)ethyl]piperidine
The following technical guide details the properties, synthesis, and applications of 4-[2-(tert-Butoxy)ethyl]piperidine (CAS 184042-67-9).
Advanced Building Block for Medicinal Chemistry & Lipophilic Linker Design
Executive Summary
4-[2-(tert-Butoxy)ethyl]piperidine (CAS 184042-67-9) is a specialized heterocyclic building block characterized by a secondary amine pharmacophore linked to a lipophilic tert-butyl ether tail. Unlike simple alkyl ethers, the tert-butoxy group provides unique steric bulk and stability against basic hydrolysis, while remaining cleavable under strong acidic conditions. This compound is critical in drug discovery for modulating the lipophilicity (LogD) of lead compounds, serving as a spacer in PROTAC molecules, and acting as a scaffold in the synthesis of GPCR ligands (e.g., Sigma-1 receptors) and antihistamines.
Chemical Identity & Structural Analysis
The molecule features a piperidine ring substituted at the 4-position with an ethyl chain terminated by a bulky tert-butyl ether. This structure offers a balance of basicity (piperidine nitrogen) and lipophilicity (t-butyl group), making it an ideal "masked" polar group or a permanent hydrophobic handle.
| Attribute | Technical Detail |
| CAS Registry Number | 184042-67-9 |
| IUPAC Name | 4-[2-(2-methylpropan-2-yloxy)ethyl]piperidine |
| Common Synonyms | 4-(2-tert-Butoxyethyl)piperidine; 4-(2-t-Butoxyethyl)piperidine |
| Molecular Formula | C₁₁H₂₃NO |
| Molecular Weight | 185.31 g/mol |
| SMILES | CC(C)(C)OCCC1CCNCC1 |
| InChI Key | Derived from structure |
Physicochemical Profile
The tert-butoxy group significantly alters the physicochemical landscape compared to the parent alcohol (4-piperidineethanol). The ether linkage removes the hydrogen bond donor capability of the hydroxyl group, increasing membrane permeability and solubility in non-polar organic solvents.
| Property | Value / Range | Note |
| Physical State | Liquid or Low-melting Solid | Bulky t-butyl group disrupts crystal packing. |
| Boiling Point | ~240–250 °C (Predicted) | Higher than parent alcohol due to MW, but lacks H-bonding. |
| pKa (Conjugate Acid) | ~10.8 | Typical for 4-substituted piperidines. |
| LogP (Predicted) | 2.3 – 2.8 | Significantly more lipophilic than 4-piperidineethanol (LogP ~0.7). |
| Solubility | DCM, EtOAc, MeOH, DMSO | High organic solubility; moderate aqueous solubility as HCl salt. |
| Stability | Acid-Labile; Base-Stable | Stable to NaOH/KOH; cleaves to alcohol in TFA/HCl. |
Synthetic Pathways & Manufacturing
The synthesis of CAS 184042-67-9 typically requires protecting group strategies to prevent N-alkylation during the etherification of the ethyl side chain. The most robust route involves the tert-butylation of N-Boc-4-piperidineethanol .
Core Synthetic Workflow
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Protection: Start with 4-piperidineethanol. Protect the nitrogen (e.g., Boc or Cbz) to ensure reaction selectivity at the oxygen.
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Etherification: The primary alcohol is converted to a tert-butyl ether. Standard Williamson ether synthesis (t-BuBr + Base) fails due to E2 elimination. Instead, acid-catalyzed addition of isobutylene or reaction with tert-butyl trichloroacetimidate is required.
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Deprotection: The N-protecting group is removed. Note: If N-Boc is used, acidic deprotection (TFA) might also cleave the tert-butyl ether. Therefore, N-Benzyl (Cbz) or N-Benzyl (Bn) protection is preferred, as it can be removed via hydrogenation (Pd/C) without affecting the acid-sensitive ether.
Diagram: Synthetic Route (N-Benzyl Strategy)
Caption: Optimized synthetic pathway using N-Benzyl protection to preserve the acid-sensitive tert-butyl ether moiety during deprotection.
Applications in Drug Discovery[11]
A. Lipophilic Linker Modulation
In the design of PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the physical properties of the linker are crucial.
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Role: The 4-(2-tert-butoxyethyl)piperidine moiety serves as a rigidified spacer (piperidine ring) with a flexible, lipophilic tail.
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Mechanism: The tert-butyl group increases the cLogP, improving cell permeability compared to standard PEG linkers, which can be too hydrophilic.
B. Sigma-1 Receptor Ligands
Research into neuroprotective agents often targets the Sigma-1 receptor.
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Pharmacophore: The basic nitrogen of the piperidine interacts with the aspartate residue (Asp126) in the receptor binding pocket.
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Hydrophobic Pocket: The tert-butoxyethyl tail extends into the hydrophobic regions of the receptor, providing necessary van der Waals interactions for high-affinity binding.
C. Metabolic Stability
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Steric Shielding: The bulky tert-butyl group sterically hinders metabolic oxidation at the adjacent ether oxygen, potentially extending the half-life of the drug candidate compared to linear alkyl ethers.
Handling, Stability & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, protocols should follow standards for secondary alkylamines and ethers.
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | H315 : Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm thick). |
| Eye Damage/Irritation | H319 : Causes serious eye irritation.[1][2] | Use chemical safety goggles. |
| STOT - Single Exposure | H335 : May cause respiratory irritation.[1][2] | Handle in a certified fume hood. |
| Storage Stability | Hygroscopic / Air Sensitive | Store under inert gas (Argon/Nitrogen) at 2–8°C. Avoid strong acids. |
Emergency Protocol:
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In Case of Contact: Immediately flush eyes/skin with water for 15 minutes.[3]
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Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
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Chemical Identity & Structure: PubChem Compound Summary for CID 10353694 (Related Carboxylate). National Center for Biotechnology Information. Link
- Synthesis of Piperidine Ethers:Preparation of tert-butyl ethers from alcohols using tert-butyl trichloroacetimidate. Tetrahedron Letters, 1988, 29(29), 3507-3510. (General methodology applied to CAS 184042-67-9).
- Applications in Sigma Receptors:Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry, related derivatives discussed in context of lipophilic efficiency.
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Vendor Data: BLD Pharm Product Sheet: 4-(2-(tert-Butoxy)ethyl)piperidine (CAS 184042-67-9). Link
